molecular formula C11H14BrN3O5 B13827422 (S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide

(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide

Cat. No.: B13827422
M. Wt: 348.15 g/mol
InChI Key: GHBAUQLEMIMDES-FVGYRXGTSA-N
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Description

(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide (CAS: 3561-57-7) is a chiral organic compound with the molecular formula C₁₁H₁₄BrN₃O₅ and a molecular weight of 348.15 g/mol . Structurally, it features a 4-nitrobenzyl ester group linked to a 2,4-diamino-4-oxobutanoate backbone, with a hydrobromide counterion.

Properties

Molecular Formula

C11H14BrN3O5

Molecular Weight

348.15 g/mol

IUPAC Name

(4-nitrophenyl)methyl (2S)-2,4-diamino-4-oxobutanoate;hydrobromide

InChI

InChI=1S/C11H13N3O5.BrH/c12-9(5-10(13)15)11(16)19-6-7-1-3-8(4-2-7)14(17)18;/h1-4,9H,5-6,12H2,(H2,13,15);1H/t9-;/m0./s1

InChI Key

GHBAUQLEMIMDES-FVGYRXGTSA-N

Isomeric SMILES

C1=CC(=CC=C1COC(=O)[C@H](CC(=O)N)N)[N+](=O)[O-].Br

Canonical SMILES

C1=CC(=CC=C1COC(=O)C(CC(=O)N)N)[N+](=O)[O-].Br

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

  • Starting materials often include protected amino acids or amino acid derivatives such as 2,4-diaminobutanoic acid or its esters.
  • The 4-nitrobenzyl group is introduced as a protecting group for the carboxyl function via esterification using 4-nitrobenzyl alcohol or its derivatives.
  • The hydrobromide salt is formed by treatment with hydrobromic acid or hydrobromic acid equivalents to stabilize the amino functionalities.

Esterification with 4-Nitrobenzyl Alcohol

A common method to prepare the 4-nitrobenzyl ester involves the reaction of the free carboxylic acid (2,4-diamino-4-oxobutanoic acid) with 4-nitrobenzyl alcohol in the presence of a coupling agent or under acidic catalysis:

Step Reagents/Conditions Description
1 2,4-Diamino-4-oxobutanoic acid + 4-nitrobenzyl alcohol Esterification under acidic or coupling conditions (e.g., DCC, EDC)
2 Acid catalyst or coupling agent Promotes formation of ester bond
3 Purification Removal of by-products, isolation of ester

This step yields the (S)-4-nitrobenzyl 2,4-diamino-4-oxobutanoate intermediate.

Protection and Deprotection of Amino Groups

  • The amino groups at positions 2 and 4 may require protection during esterification to prevent side reactions.
  • Common protecting groups include Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
  • After esterification, protecting groups are removed under acidic or basic conditions to yield the free diamino compound.

Formation of Hydrobromide Salt

  • The free diamino ester is treated with hydrobromic acid (HBr) in an appropriate solvent (e.g., ethanol, acetic acid).
  • This protonates the amino groups, forming the hydrobromide salt.
  • The salt is isolated by precipitation or crystallization.

Example Synthetic Procedure (Inferred)

Step Procedure Yield (%) Notes
1 Dissolve (S)-2,4-diamino-4-oxobutanoic acid in dry solvent; add 4-nitrobenzyl alcohol and coupling agent (e.g., DCC) 70-85 Stir at 0°C to room temperature for several hours
2 Protect amino groups if necessary before esterification; deprotect after ester formation 80-90 Use Boc or Fmoc groups
3 Treat ester with HBr in ethanol to form hydrobromide salt; isolate by filtration/crystallization 75-90 Use ice bath to control temperature

Analytical Data and Characterization

  • NMR Spectroscopy : Proton NMR shows characteristic signals for aromatic protons of the 4-nitrobenzyl group (~7.5-8.3 ppm), amino protons (exchangeable), and aliphatic protons of the butanoate backbone.
  • Mass Spectrometry : Confirms molecular weight consistent with the ester hydrobromide.
  • Elemental Analysis : Matches theoretical values for C, H, N, Br content.
  • Melting Point : Hydrobromide salts typically show sharp melting points indicating purity.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Purpose Yield Range (%) References/Notes
Esterification 4-Nitrobenzyl alcohol, DCC/EDC, acid catalyst Formation of 4-nitrobenzyl ester 70-85 Standard esterification chemistry
Amino group protection Boc2O or Fmoc-Cl, base Protect amino groups during esterification 80-90 Protects amino groups from side reactions
Deprotection Acidic or basic treatment Remove protecting groups 80-90 Common in peptide synthesis
Hydrobromide salt formation Hydrobromic acid in ethanol Formation of hydrobromide salt 75-90 Stabilizes amino groups

Research Findings and Considerations

  • The stereochemistry (S) is preserved throughout the synthesis by using chiral starting materials and mild reaction conditions.
  • The 4-nitrobenzyl ester serves as a protecting group that can be selectively removed under mild hydrogenolysis conditions if needed.
  • Hydrobromide salt formation enhances the compound's stability and solubility for further applications.
  • The amino groups' differential nucleophilicity may require selective protection strategies, as noted in related diaminopyridone chemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The nitrobenzyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted products with various functional groups replacing the nitrobenzyl moiety.

Scientific Research Applications

(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to elicit a biological response.

    Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

To contextualize the properties of (S)-4-nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide, a comparison is drawn with three classes of compounds: cholinesterase inhibitors, amino acid derivatives, and nitrobenzyl-containing salts.

Structural and Functional Comparison with Cholinesterase Inhibitors

Cholinesterase inhibitors such as galantamine hydrobromide, donepezil hydrochloride, and rivastigmine are clinically approved for Alzheimer’s disease (AD) therapy. These compounds inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing acetylcholine levels . While this compound shares the hydrobromide salt form with galantamine hydrobromide, its structural backbone differs significantly:

Parameter (S)-4-Nitrobenzyl 2,4-Diamino-4-oxobutanoate HBr Galantamine Hydrobromide Donepezil Hydrochloride Rivastigmine
Molecular Formula C₁₁H₁₄BrN₃O₅ C₁₇H₂₁NO₃·HBr C₂₄H₂₉NO₃·HCl C₁₄H₂₂N₂O₂
Molecular Weight (g/mol) 348.15 368.27 415.95 250.34 (free base)
Key Functional Groups Nitrobenzyl, diamino-oxobutanoate, HBr salt Tertiary amine, HBr salt Piperidine, HCl salt Carbamate, free base
Therapeutic Use Not documented Alzheimer’s disease Alzheimer’s disease Alzheimer’s disease
Mechanism of Action Not studied AChE/BuChE inhibition AChE inhibition AChE/BuChE inhibition

The absence of a tertiary amine or carbamate group in this compound suggests divergent pharmacological behavior compared to these AD drugs. Its nitrobenzyl group may confer distinct solubility or stability properties, though empirical data are lacking .

Comparison with Amino Acid Derivatives

The compound’s 2,4-diamino-4-oxobutanoate moiety resembles modified amino acids such as aspartic acid or glutamic acid derivatives. However, the esterification with a nitrobenzyl group and the presence of a hydrobromide salt distinguish it from naturally occurring amino acids. For example:

  • Aspartic acid (C₄H₇NO₄, MW 133.10) lacks the nitrobenzyl ester and hydrobromide counterion.
  • Synthetic analogs like β-methylaspartic acid (C₅H₉NO₄, MW 147.13) also differ in backbone substitution and salt form.

Comparison with Nitrobenzyl-Containing Salts

Nitrobenzyl groups are common in photolabile protecting groups (e.g., o-nitrobenzyl esters ). For instance:

  • 4-Nitrobenzyl chloroformate (C₈H₆ClNO₄, MW 215.59) is used in peptide synthesis.
  • This compound shares the nitrobenzyl motif but incorporates additional amino and oxo functionalities.

The hydrobromide salt may enhance crystallinity or stability compared to neutral nitrobenzyl derivatives, a feature critical in X-ray crystallography workflows (e.g., SHELX-based structure determination) .

Biological Activity

(S)-4-Nitrobenzyl 2,4-diamino-4-oxobutanoate hydrobromide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula: C₁₁H₁₄BrN₃O₅
  • Molecular Weight: 348.15 g/mol
  • CAS Number: 3561-57-7

Research indicates that nitrobenzyl derivatives, including this compound, may exhibit diverse biological activities such as:

  • Anticancer Activity: Nitrobenzoate compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. They may also disrupt tubulin polymerization, which is crucial for cancer cell division .
  • Antiangiogenic Effects: Certain nitrobenzoate derivatives have demonstrated the ability to impair vascular development. For instance, studies have shown that compounds like X8 inhibit endothelial cell migration and reduce the formation of vascular structures in zebrafish models, suggesting potential applications in treating diseases characterized by abnormal angiogenesis .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Description References
AnticancerInhibits proliferation and induces apoptosis in cancer cells.
AntiangiogenicDisrupts endothelial cell function and reduces vascular formation.
AntimicrobialExhibits activity against various pathogens; specific data on this compound is limited but follows trends seen in other nitrobenzoate derivatives.
Anti-inflammatoryPotential to reduce inflammation based on related compound studies.

Case Studies

  • Zebrafish Model Study : A study utilizing zebrafish embryos demonstrated that treatment with a nitrobenzoate-derived compound (X8) resulted in significant vascular defects, indicating a disruption in normal angiogenesis pathways. This suggests that this compound could similarly affect vascular development .
  • Cancer Cell Line Studies : Various nitrobenzoate compounds have been tested against human cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through mechanisms involving mitochondrial dysfunction and activation of caspases .

Future Directions

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas of investigation include:

  • Detailed studies on its pharmacokinetics and pharmacodynamics.
  • Exploration of its synergistic effects with existing anticancer therapies.
  • Evaluation of its safety profile in preclinical models.

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